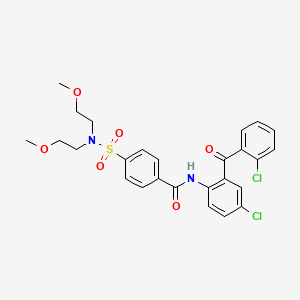

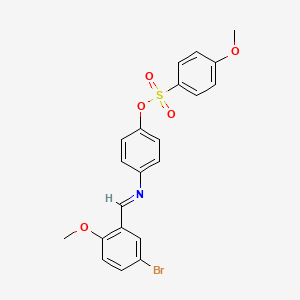

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H26Cl2N2O6S and its molecular weight is 565.46. The purity is usually 95%.

BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymeric Applications Research has explored the synthesis and characterization of aromatic polyamides containing S-triazine rings, which are important for the development of materials with specific mechanical and thermal properties. These polyamides, synthesized using low-temperature interfacial polycondensation, exhibit inherent viscosities ranging from 0.16–1.06 dL/g and show significant thermal stability, not losing weight below 350°C under a nitrogen atmosphere. This research underscores the material's potential for high-performance applications due to its solubility in polar solvents and thermal resistance (Sagar et al., 1997).

Enzyme Inhibition for Therapeutic Applications A study on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII revealed that compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and others exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as therapeutic agents for diseases where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Nanofiltration Membrane Development Research into novel sulfonated thin-film composite nanofiltration membranes has demonstrated the potential of using sulfonated aromatic diamine monomers for improving water flux through enhanced surface hydrophilicity without compromising dye rejection. This is crucial for the treatment of dye solutions, indicating significant advancements in water treatment technologies (Liu et al., 2012).

Fluorescence Enhancement for Analytical Applications The enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, an anti-diabetic drug, suggests its potential as a fluorimetric probe. This research indicates that Glibenclamide can be used for monitoring using simple and sensitive probes, with implications for biochemical reaction studies and future high-performance liquid chromatography detectors (Faridbod et al., 2009).

Anti-cancer Drug Development A study on the synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives as anti-cancer agents highlighted their potential against human ovarian and colon cancer cell lines. This research is pivotal in the development of new chemotherapeutic agents, demonstrating the importance of structural modifications to enhance antiproliferative activity (Abdelaziz et al., 2015).

properties

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Cl2N2O6S/c1-35-15-13-30(14-16-36-2)37(33,34)20-10-7-18(8-11-20)26(32)29-24-12-9-19(27)17-22(24)25(31)21-5-3-4-6-23(21)28/h3-12,17H,13-16H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYPPYJTJUOGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)